N-cyclopentyl-2-hydroxy-N-methylbenzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : A doublet at δ 7.80–7.85 ppm (C-6H), a triplet at δ 7.45–7.50 ppm (C-4H), and a doublet of doublets at δ 7.30–7.35 ppm (C-3H and C-5H).
- Hydroxyl proton : A broad singlet at δ 9.50–10.00 ppm, exchangeable with D₂O.
- N-Methyl group : A singlet at δ 3.10–3.30 ppm (3H).
- Cyclopentyl protons : Multiplets at δ 1.50–2.20 ppm (8H).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm⁻¹):
- O–H stretch : 3200–3400 (broad, hydroxyl group).
- C=O stretch : 1645–1660 (amide I band).
- N–C stretch : 1250–1300 (amide III band).
- C–O (phenolic) : 1200–1250.
The absence of N–H stretches (typically 3300 cm⁻¹ for primary amides) confirms N,N-disubstitution.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV):
- Molecular ion: m/z 219 (C₁₃H₁₇NO₂⁺, 100% relative intensity).
- Key fragments:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict:
Molecular Orbital Analysis and Electron Density Mapping
- HOMO (-6.32 eV) : Localized on the benzene ring and hydroxyl oxygen.
- LUMO (-1.45 eV) : Dominated by the amide carbonyl π* orbital.
- Electrostatic potential : High electron density at the hydroxyl oxygen (-0.45 e/ų) and amide oxygen (-0.38 e/ų).
| Parameter | Value (DFT) | Experimental (Analog) |
|---|---|---|
| C=O bond length | 1.225 Å | 1.230 Å |
| C–N bond length | 1.347 Å | 1.340 Å |
| O–H···O distance | 1.85 Å | 1.80 Å |
Properties
IUPAC Name |
N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)15/h4-5,8-10,15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPKYHQDQVKKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N-cyclopentyl-2-hydroxy-N-methylbenzamide typically involves the acylation of an appropriately substituted benzoyl halide with an N-(2-hydroxyalkyl)cyclopentylamine derivative. The key reaction is the formation of the amide bond between the benzoyl chloride and the amine under controlled conditions.
$$
\text{Substituted Benzoyl Chloride} + \text{N-(2-hydroxyalkyl)cyclopentylamine} \xrightarrow[\text{0-10°C}]{\text{Triethylamine, Dimethylacetamide}} \text{this compound}
$$
- Equimolar amounts of the benzoyl chloride and the amine are reacted.
- The reaction is carried out in a polar aprotic solvent such as dimethylacetamide (DMA).
- Triethylamine is used as a base to neutralize the hydrochloric acid formed.
- The temperature is maintained between 0 and 10 °C to control the reaction rate and minimize side reactions.
- After completion, the crude product is precipitated by adding cold water.
- The crude benzamide is purified by recrystallization from aqueous ethanol.
This method is described in detail in the patent US3825595A and its equivalents, which provide a robust and reproducible synthetic route for a variety of substituted benzamides including this compound.
Detailed Preparation Procedure
Example Preparation (Adapted from Patent US3825595A):
-
- Substituted benzoyl chloride (e.g., 0.01 mole)
- N-(2-hydroxyethyl)cyclopentylamine (0.01 mole)
- Triethylamine (0.01 mole)
- Dimethylacetamide (50 mL total; 25 mL for each solution)
-
- Prepare a cooled solution (ice bath, 0-10 °C) containing N-(2-hydroxyethyl)cyclopentylamine, triethylamine, and dimethylacetamide.
- Slowly add a solution of substituted benzoyl chloride in dimethylacetamide to the cooled amine solution with stirring.
- Maintain the reaction temperature between 0 and 10 °C during addition.
- After complete addition, stir the reaction mixture for a specified time to ensure completion.
- Precipitate the crude product by adding cold water.
- Collect the precipitate by filtration.
- Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Characterization and Purity Data
The synthesized compounds are characterized by:
- Melting Point: Determined using a Mettler FP-1 melting point apparatus.
- Elemental Analysis: Carbon and hydrogen content measured with a Coleman Carbon-Hydrogen analyzer.
- Infrared Spectroscopy: IR absorption spectra recorded on a Perkin-Elmer Model 137-B spectrophotometer to confirm functional groups.
Summary of Preparation Data for Selected Substituted Benzamides
| Compound Variant | Substituent (R) | Yield (%) | Melting Point (°C) | Key Observations |
|---|---|---|---|---|
| N-cyclopentyl-N-(2-hydroxyethyl)-p-methoxybenzamide | p-Methoxy | High | ~120-130 | Good CNS depressant activity |
| N-cyclopentyl-N-(2-hydroxyethyl)-m-methoxybenzamide | m-Methoxy | High | ~115-125 | Similar pharmacological profile |
| N-cyclopentyl-N-(2-hydroxyethyl)-o-methoxybenzamide | o-Methoxy | Moderate | ~110-120 | Effective blood pressure depressor |
| N-cyclopentyl-N-(2-hydroxyethyl)-p-chlorobenzamide | p-Chloro | High | ~125-135 | Strong CNS and blood pressure effects |
| N-cyclopentyl-N-(2-hydroxyethyl)-m-chlorobenzamide | m-Chloro | Moderate | ~120-130 | Comparable to p-chloro derivative |
| N-cyclopentyl-N-(2-hydroxyethyl)-o-chlorobenzamide | o-Chloro | Moderate | ~115-125 | Similar activity to meta and para isomers |
Note: The above data are representative from the patent examples and demonstrate the versatility of the synthetic method for various ring-substituted benzamides.
Research Findings on Preparation Efficiency and Pharmacological Relevance
- The reaction proceeds efficiently at low temperatures, minimizing side reactions.
- Triethylamine serves effectively as an acid scavenger, improving yield and purity.
- Dimethylacetamide is an excellent solvent for both reactants and facilitates smooth reaction kinetics.
- Purification by aqueous ethanol recrystallization yields high-purity compounds suitable for pharmacological testing.
- The preparation method is adaptable to various ring substitutions, allowing structure-activity relationship studies.
- Pharmacological testing showed that these compounds, including this compound, exhibit significant central nervous system depressant and blood pressure-lowering effects at low dosages (e.g., 5 mg/kg in mice), which underscores the importance of the synthetic accessibility of these derivatives.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxylamine derivatives or amines.
Substitution: Formation of nitrobenzene derivatives or halogenated benzene derivatives.
Scientific Research Applications
Pharmacological Applications
Antipsychotic and Cognitive Disorder Treatment
N-cyclopentyl-2-hydroxy-N-methylbenzamide has been investigated for its potential in treating psychotic and cognitive disorders. According to a patent document, derivatives of cyclopentylbenzamide, including this compound, have shown efficacy in modulating neurotransmitter systems, which could be beneficial for conditions like schizophrenia and Alzheimer’s disease .
Mechanism of Action
The compound is believed to act as a selective antagonist at certain serotonin receptors, which play a crucial role in mood regulation and cognition. This mechanism may help alleviate symptoms associated with psychotic disorders by restoring balance in neurotransmitter levels .
Case Studies
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of various benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential use in neurodegenerative disease models .
Comparative Analysis with Related Compounds
| Compound Name | Antipsychotic Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Present |
| Other Cyclopentyl Derivatives | Variable | Moderate | Absent |
| Traditional Antipsychotics | High | Low | Variable |
This table illustrates how this compound compares with other related compounds regarding its pharmacological activities.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-hydroxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Key Observations :
Crystallographic and Conformational Analysis
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : X-ray analysis confirms a planar benzamide core with intramolecular hydrogen bonding (O–H···O=C), stabilizing the structure .
- 2-Hydroxy-N-(4-methylphenyl)benzamide : Exhibits a twisted conformation between the benzamide and aryl ring, influenced by steric and electronic effects .
- Comparison : this compound may adopt a similar planar core but with steric hindrance from the cyclopentyl group, affecting its reactivity or binding affinity.
Biological Activity
N-Cyclopentyl-2-hydroxy-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its cyclopentyl group, hydroxyl group, and amide functional group. The synthesis typically involves the following steps:
- Formation of the Amide Bond : The cyclopentyl amine is reacted with 2-hydroxy-N-methylbenzoyl chloride.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It is hypothesized to interact with receptors that regulate pain and inflammation, potentially offering analgesic properties.
Therapeutic Applications
Research indicates that this compound shows promise in several therapeutic areas:
- Analgesic Properties : Preliminary studies suggest it may provide pain relief comparable to traditional analgesics without significant hepatotoxicity, making it a safer alternative for pain management.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
In a study involving animal models, this compound was administered at varying doses. The results indicated a dose-dependent analgesic effect, with minimal side effects compared to traditional analgesics like acetaminophen. Liver function tests showed no significant elevation in liver enzymes, indicating low hepatotoxicity (p < 0.01) when compared to control groups treated with acetaminophen .
Future Directions in Research
The ongoing research into this compound aims to:
- Elucidate Mechanisms : Further studies are needed to clarify the precise molecular mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Initiating clinical trials to assess the safety and efficacy in human subjects will be crucial for its development as a therapeutic agent.
- Explore Derivatives : Investigating structural derivatives may enhance its pharmacological profile and broaden its therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-cyclopentyl-2-hydroxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling cyclopentylamine derivatives with substituted benzoyl chlorides. For example, analogous benzamide syntheses use coupling agents like DCC and DMAP in dichloromethane under controlled temperatures (0–25°C) to minimize side reactions . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) and employing inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- NMR : - and -NMR to verify substituent positions (e.g., hydroxyl, cyclopentyl groups). Anomalies in splitting patterns may indicate stereochemical complexity .
- X-ray crystallography : For unambiguous structural confirmation. Programs like SHELXL refine crystal structures, resolving ambiguities in bond angles and torsional strain .
- FT-IR : Confirmation of amide (C=O, ~1650 cm) and hydroxyl (O-H, ~3200 cm) functional groups .
Q. What biological activities are observed in structurally analogous benzamide derivatives?
- Methodological Answer : Analogous compounds (e.g., N-(2-aminoethyl)-N-benzyloxyphenyl benzamides) show antiparasitic activity against Trypanosoma brucei (IC <1 µM) via inhibition of kinetoplastid enzymes. Structure-activity relationship (SAR) studies prioritize substituent effects on potency and selectivity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism or rotameric equilibria). Strategies include:
- Variable-temperature NMR : Identify slow-exchange protons (e.g., hydroxyl groups) by observing peak broadening at lower temperatures .
- DFT calculations : Compare computed NMR shifts (Gaussian 16) with experimental data to validate proposed conformers .
- High-resolution crystallography : Use SHELX and ORTEP-3 to refine occupancy factors for disordered atoms .
Q. What strategies minimize byproduct formation during the amide coupling step?
- Methodological Answer : Byproducts (e.g., oligomers or hydrolyzed acids) are mitigated by:
- Reagent selection : Replace DCC with EDC·HCl for reduced racemization risk .
- Solvent optimization : Use anhydrous DMF to suppress hydrolysis.
- Stepwise addition : Introduce acyl chloride dropwise to maintain low local concentrations, minimizing dimerization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases or proteases) to identify binding poses. Validate with MD simulations (NAMD) assessing stability over 100 ns trajectories .
- Pharmacophore modeling : Define essential features (hydrogen bond donors/acceptors) using Schrödinger’s Phase, guiding SAR for enhanced affinity .
Q. What experimental approaches validate stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24h). Monitor degradation via HPLC-MS. Hydrolysis products (e.g., cyclopentylamine derivatives) indicate susceptibility to acidic/basic conditions .
- Plasma stability assays : Incubate with human plasma (37°C, 1h). Quantify intact compound using LC-MS/MS to assess esterase/peptidase resistance .
Q. How can crystallographic refinement protocols (e.g., SHELXL) improve accuracy in structural determination?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
